8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid
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Overview
Description
8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired spiro compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of a catalyst like Raney nickel.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in the development of enzyme inhibitors.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds, particularly those targeting metabolic and inflammatory pathways.
Mechanism of Action
The mechanism of action of 8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation. The compound’s spiro structure allows it to fit into the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Comparison: 8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid is unique due to the presence of both oxygen and nitrogen atoms within its spiro structure, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a different set of interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
8-oxa-2-azaspiro[4.5]decane-6-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-8(12)7-5-13-4-2-9(7)1-3-10-6-9/h7,10H,1-6H2,(H,11,12) |
InChI Key |
RSXZKBTUUACENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCOCC2C(=O)O |
Origin of Product |
United States |
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